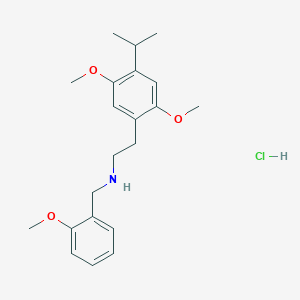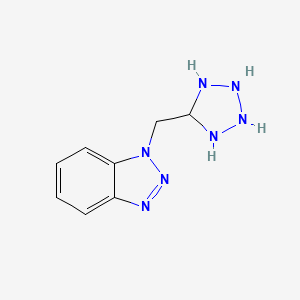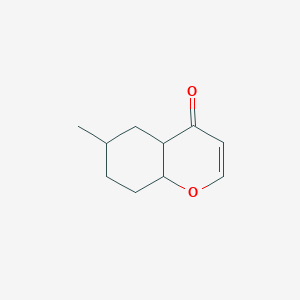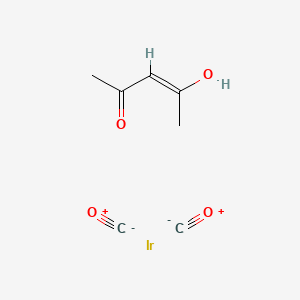
25iP-NBOMe Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 25iP-NBOMe Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-propan-2-ylbenzaldehyde and 2-methoxybenzylamine.
Formation of the Intermediate: The aldehyde group of 2,5-dimethoxy-4-propan-2-ylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Condensation Reaction: The intermediate alcohol is then condensed with 2-methoxybenzylamine in the presence of a suitable catalyst to form the final product, 25iP-NBOMe.
Hydrochloride Formation: The free base of 25iP-NBOMe is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
25iP-NBOMe Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
25iP-NBOMe Hydrochloride has several scientific research applications:
Wirkmechanismus
25iP-NBOMe Hydrochloride exerts its effects primarily through its action as a potent agonist at the 5-HT2A receptor . This receptor is involved in the modulation of neurotransmitter release, leading to altered perception and mood. The compound also affects other serotonin receptors, such as 5-HT2C, and has been shown to influence dopamine and glutamate pathways .
Vergleich Mit ähnlichen Verbindungen
25iP-NBOMe Hydrochloride is similar to other compounds in the NBOMe series, such as 25I-NBOMe and 25C-NBOMe . These compounds share a common structure and mechanism of action but differ in their potency and specific receptor affinities. 25iP-NBOMe is unique due to its specific substitution pattern on the aromatic ring, which influences its binding affinity and pharmacological effects .
Similar Compounds
- 25I-NBOMe
- 25C-NBOMe
- 25B-NBOMe
These compounds are all part of the NBOMe series and exhibit similar hallucinogenic properties but vary in their chemical structure and potency .
Eigenschaften
Molekularformel |
C21H30ClNO3 |
|---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-propan-2-ylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H |
InChI-Schlüssel |
MPKOBMNKXXJHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)

![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)


![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)




